molecular formula C22H24N2O2 B5822993 (4-ethoxyphenyl)[2-oxo-2-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)ethyl]amine

(4-ethoxyphenyl)[2-oxo-2-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)ethyl]amine

カタログ番号 B5822993
分子量: 348.4 g/mol
InChIキー: CLNCYPYGNFFIBS-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(4-ethoxyphenyl)[2-oxo-2-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)ethyl]amine is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is also known as EPCA or AG-490 and is a tyrosine kinase inhibitor. It has been shown to have potential therapeutic effects in various diseases, including cancer, inflammation, and autoimmune disorders.

作用機序

The mechanism of action of (4-ethoxyphenyl)[2-oxo-2-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)ethyl]amine involves the inhibition of tyrosine kinase activity. Specifically, it has been shown to inhibit the activity of JAK and STAT proteins, which are involved in immune system function and inflammation. By inhibiting these proteins, EPCA may have potential therapeutic effects in various diseases, including cancer, inflammation, and autoimmune disorders.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (4-ethoxyphenyl)[2-oxo-2-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)ethyl]amine are primarily related to its inhibition of tyrosine kinase activity. By inhibiting the activity of JAK and STAT proteins, EPCA may have potential anti-inflammatory and immunomodulatory effects. Additionally, it may have potential anti-tumor effects by inhibiting the activity of tyrosine kinases involved in cancer cell proliferation and survival.

実験室実験の利点と制限

One of the main advantages of (4-ethoxyphenyl)[2-oxo-2-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)ethyl]amine for lab experiments is its potential as a tyrosine kinase inhibitor. This makes it a valuable tool for studying the role of tyrosine kinases in various diseases, including cancer, inflammation, and autoimmune disorders. However, one limitation of EPCA is its potential toxicity and off-target effects, which may limit its use in certain experimental settings.

将来の方向性

There are several future directions for research on (4-ethoxyphenyl)[2-oxo-2-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)ethyl]amine. One potential area of focus is the development of more selective tyrosine kinase inhibitors that have fewer off-target effects and toxicity. Additionally, further research is needed to better understand the mechanisms of action of EPCA and its potential therapeutic effects in various diseases. Finally, the development of new methods for synthesizing EPCA and related compounds may also be an area of future research.

合成法

The synthesis of (4-ethoxyphenyl)[2-oxo-2-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)ethyl]amine involves several steps. One of the most common methods involves the reaction of 4-ethoxyphenylacetic acid with 1,2,3,4-tetrahydrocarbazole in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting intermediate is then treated with oxalyl chloride to form the corresponding acid chloride, which is then reacted with 2-amino-2-(2-oxo-1-imidazolidinyl) acetamide to yield the final product.

科学的研究の応用

The scientific research application of (4-ethoxyphenyl)[2-oxo-2-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)ethyl]amine is primarily focused on its potential as a tyrosine kinase inhibitor. Tyrosine kinases are enzymes that play a critical role in cell signaling, and their dysregulation has been implicated in the development and progression of various diseases, including cancer. EPCA has been shown to inhibit the activity of several tyrosine kinases, including the Janus kinase (JAK) and signal transducer and activator of transcription (STAT) proteins, which are involved in immune system function and inflammation.

特性

IUPAC Name

2-(4-ethoxyanilino)-1-(1,2,3,4-tetrahydrocarbazol-9-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O2/c1-2-26-17-13-11-16(12-14-17)23-15-22(25)24-20-9-5-3-7-18(20)19-8-4-6-10-21(19)24/h3,5,7,9,11-14,23H,2,4,6,8,10,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLNCYPYGNFFIBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NCC(=O)N2C3=C(CCCC3)C4=CC=CC=C42
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。